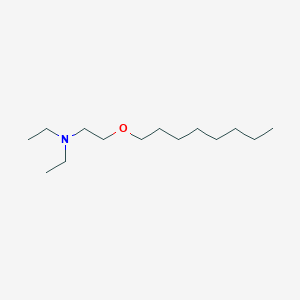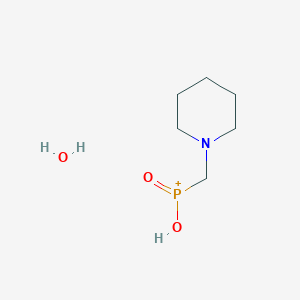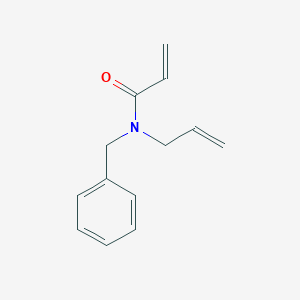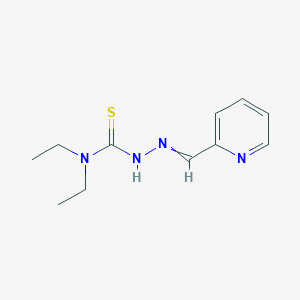
Hydrazinecarbothioamide, N,N-diethyl-2-(2-pyridinylmethylene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazinecarbothioamide, N,N-diethyl-2-(2-pyridinylmethylene)- is a chemical compound that contains a hydrazinecarbothioamide core with diethyl and pyridinylmethylene substituents. This compound is known for its unique structure, which includes a pyridine ring and a thiosemicarbazide moiety. It is used in various chemical reactions and has applications in scientific research.
準備方法
The synthesis of Hydrazinecarbothioamide, N,N-diethyl-2-(2-pyridinylmethylene)- typically involves the reaction of hydrazinecarbothioamide with diethylamine and 2-pyridinecarboxaldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Hydrazinecarbothioamide, N,N-diethyl-2-(2-pyridinylmethylene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Hydrazinecarbothioamide, N,N-diethyl-2-(2-pyridinylmethylene)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of Hydrazinecarbothioamide, N,N-diethyl-2-(2-pyridinylmethylene)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which may influence its biological activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes by binding to specific proteins and altering their function.
類似化合物との比較
Hydrazinecarbothioamide, N,N-diethyl-2-(2-pyridinylmethylene)- can be compared with other similar compounds such as:
Hydrazinecarbothioamide: Lacks the diethyl and pyridinylmethylene substituents, making it less complex.
N,N-diethylhydrazinecarbothioamide: Similar but without the pyridine ring.
2-(2-pyridinylmethylene)hydrazinecarbothioamide: Similar but without the diethyl groups. The uniqueness of Hydrazinecarbothioamide, N,N-diethyl-2-(2-pyridinylmethylene)- lies in its combined structural features, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
138556-76-0 |
|---|---|
分子式 |
C11H16N4S |
分子量 |
236.34 g/mol |
IUPAC名 |
1,1-diethyl-3-(pyridin-2-ylmethylideneamino)thiourea |
InChI |
InChI=1S/C11H16N4S/c1-3-15(4-2)11(16)14-13-9-10-7-5-6-8-12-10/h5-9H,3-4H2,1-2H3,(H,14,16) |
InChIキー |
QVEJUAHZDHVQOV-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=S)NN=CC1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


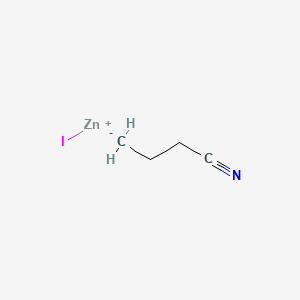
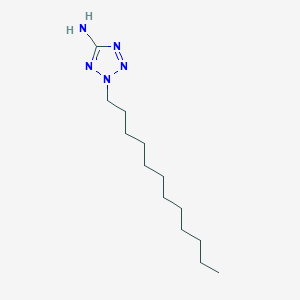
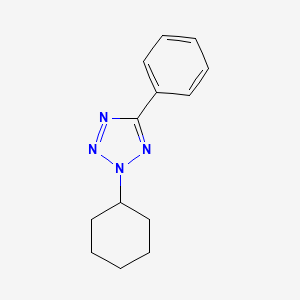

![Guanidine, N'-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N''-nitro-](/img/no-structure.png)

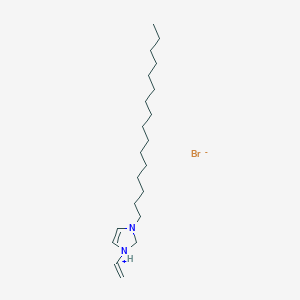
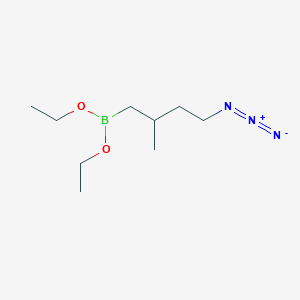
![Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14282050.png)
